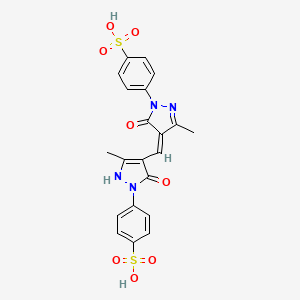
p-(4,5-Dihydro-4-((5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)- is a complex organic compound that belongs to the class of benzenesulfonic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid derivatives typically involves sulfonation reactions, where benzene or its derivatives react with sulfuric acid or sulfur trioxide. The specific synthetic route for this compound would likely involve multiple steps, including the formation of the pyrazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes, which are optimized for yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids or other oxidized products.
Reduction: Reduction of functional groups such as nitro or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Employed in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid derivatives depends on their specific structure and functional groups. These compounds can interact with various molecular targets, including enzymes, receptors, and cellular membranes. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene-4-sulfonic acid: A simpler benzenesulfonic acid derivative with similar chemical properties.
Benzenesulfonamide: Another derivative with applications in medicinal chemistry.
Sulfanilic acid: Used in the synthesis of azo dyes and as a reagent in analytical chemistry.
Uniqueness
The uniqueness of benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)- lies in its complex structure, which may confer specific chemical reactivity and biological activity not found in simpler derivatives.
Eigenschaften
CAS-Nummer |
51596-04-4 |
|---|---|
Molekularformel |
C21H18N4O8S2 |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
4-[5-methyl-4-[(Z)-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]methyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C21H18N4O8S2/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33/h3-11,22H,1-2H3,(H,28,29,30)(H,31,32,33)/b19-11- |
InChI-Schlüssel |
UMEYRAKVIDOKMU-ODLFYWEKSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


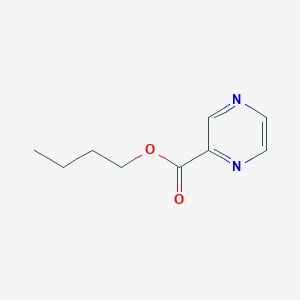
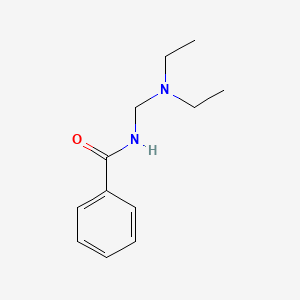

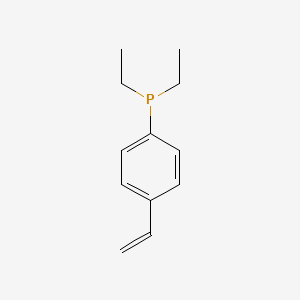


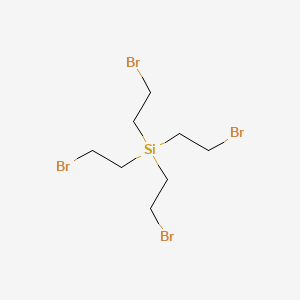
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
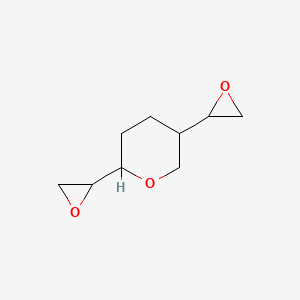
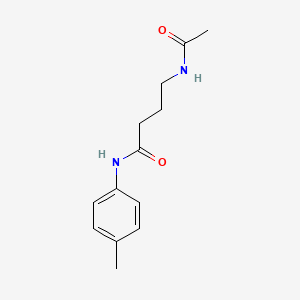

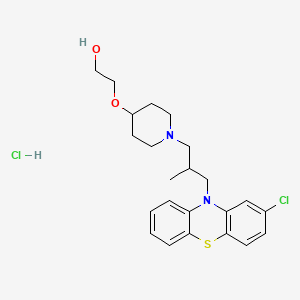
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)

